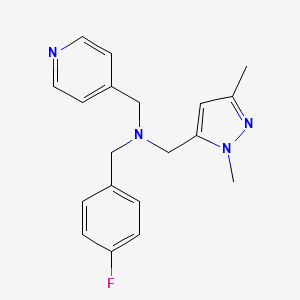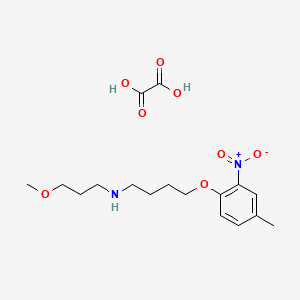![molecular formula C14H18N4 B4004771 1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline](/img/structure/B4004771.png)
1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline
描述
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline is a heterocyclic compound that combines the structural features of quinoline and triazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and triazole moieties in its structure imparts unique chemical and biological properties.
准备方法
The synthesis of 1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline typically involves multi-step synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-quinoline with 1,2,4-triazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a variety of triazole-substituted derivatives.
科学研究应用
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its biological properties, it is being investigated for therapeutic applications, including the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of 1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi.
相似化合物的比较
1-[3-(1,2,4-Triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety, are well-known for their antimalarial activity.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of activities and applications compared to compounds containing only one of the moieties.
属性
IUPAC Name |
1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-2-7-14-13(5-1)6-3-9-18(14)10-4-8-17-11-15-16-12-17/h1-2,5,7,11-12H,3-4,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSTCXQUFKBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol](/img/structure/B4004703.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004707.png)
![2-METHYL-7-{[4-(PROPAN-2-YL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL](/img/structure/B4004711.png)
![N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4004715.png)
![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004719.png)
![N-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4004726.png)
![1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004729.png)
![3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one](/img/structure/B4004732.png)
![N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004735.png)

![2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4004757.png)
![1-[4-(2-allyl-6-methoxyphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4004764.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B4004783.png)

